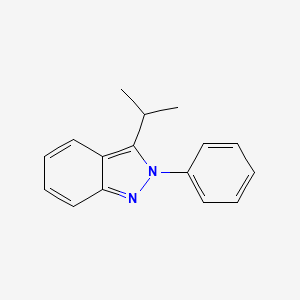

2H-Indazole, 3-(1-methylethyl)-2-phenyl-

CAS No.: 75379-01-0

Cat. No.: VC18769143

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75379-01-0 |

|---|---|

| Molecular Formula | C16H16N2 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 2-phenyl-3-propan-2-ylindazole |

| Standard InChI | InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3 |

| Standard InChI Key | MJACGXYGAMUORH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

The indazole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrazole ring. In 2H-indazoles, the tautomeric hydrogen resides on the N1 atom, distinguishing it from the 1H-indazole isomer. For 3-(1-methylethyl)-2-phenyl-2H-indazole, the substitution pattern introduces steric and electronic modifications:

-

2-Phenyl group: Enhances aromatic stacking interactions and influences electronic distribution across the indazole core .

-

3-Isopropyl group: Introduces steric bulk, potentially affecting molecular conformation and intermolecular interactions .

X-ray crystallographic data for related 3-alkenyl-2H-indazoles (e.g., compound 2b in ) reveal planar indazole cores with substituents adopting orientations that minimize steric clashes. Computational models suggest that the isopropyl group at C3 would adopt a pseudo-equatorial position to reduce strain, while the phenyl group at C2 remains coplanar with the indazole system .

Synthetic Methodologies

Copper-Catalyzed Intramolecular Cyclization

A robust strategy for synthesizing 3-substituted 2H-indazoles involves copper-catalyzed cyclization of 2-alkynylazobenzenes . While the reported work focuses on 3-alkenyl derivatives, analogous protocols could be adapted for isopropyl substitution:

Hypothetical Reaction Pathway

-

Substrate Preparation: 2-Alkynylazobenzene with an isopropyl-terminated alkyne.

-

Cyclization: Cu(I) catalysis facilitates C–N bond formation and a 1,2-hydride shift (rate-determining step) .

-

Product Isolation: Expected yield range: 40–70%, based on analogous reactions for 3-alkenyl-2H-indazoles .

Key Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | <±5% variance |

| Solvent | DMF | Maximizes rate |

| Temperature | 110°C | Balances kinetics and stability |

Derived from , where similar conditions yielded 58–79% for 3-alkenyl variants.

Photochemical Functionalization

Visible-light-driven decarboxylative coupling offers an alternative route to functionalize preformed 2H-indazoles . While this method typically targets 3-acyl derivatives, radical-mediated processes could theoretically introduce alkyl groups like isopropyl:

Proposed Mechanism

-

Radical Generation: Photoexcitation of α-keto acids generates acyl radicals, which abstract hydrogen to form alkyl radicals.

-

C–H Functionalization: Radical addition at C3 of 2-phenyl-2H-indazole, followed by rearomatization.

-

Challenges: Steric hindrance from the isopropyl group may necessitate longer reaction times or higher light intensities .

Spectroscopic and Computational Analysis

NMR Characterization

For 3-isopropyl-2-phenyl-2H-indazole, predicted spectral features include:

-

¹H NMR:

-

¹³C NMR:

DFT Studies

Density functional theory calculations on analogous systems ( , Scheme 5) predict:

-

Energy Barriers: 1,2-hydride shift requires +18.1 kcal/mol, making it the rate-limiting step in copper-catalyzed syntheses.

-

Frontier Orbitals: HOMO localized on the indazole core; LUMO on the Cu-coordinated alkyne, guiding electrophilic attack patterns.

Functionalization and Applications

Biological Relevance

While direct data on 3-isopropyl-2-phenyl-2H-indazole are unavailable, related indazoles exhibit:

-

Kinase Inhibition: IC50 values <100 nM for CDK and JAK family kinases .

-

Anticancer Activity: Apoptosis induction in MCF-7 cells (EC50 ≈ 2.1 μM for analog 2k in ).

Challenges and Future Directions

-

Synthetic Limitations:

-

Opportunities:

-

Development of asymmetric catalysis for chiral indazole derivatives.

-

Exploration of supramolecular architectures via π-stacking of the phenyl group.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume